Pyrimidine-4-carbonitrile

Catalog No.
S1900072
CAS No.
42839-04-3
M.F
C5H3N3
M. Wt
105.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrimidine-4-carbonitrile

CAS Number

42839-04-3

Product Name

Pyrimidine-4-carbonitrile

IUPAC Name

pyrimidine-4-carbonitrile

Molecular Formula

C5H3N3

Molecular Weight

105.1 g/mol

InChI

InChI=1S/C5H3N3/c6-3-5-1-2-7-4-8-5/h1-2,4H

InChI Key

ZIEWSZYVEDTXGH-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C#N

Canonical SMILES

C1=CN=CN=C1C#N
  • Heterocyclic Chemistry

    Pyrimidine-4-carbonitrile belongs to the class of heterocyclic compounds, which are organic molecules with a ring structure containing atoms other than carbon. Heterocyclic chemistry is a vast field of research focused on synthesizing and studying these compounds due to their diverse properties and applications in various fields, including pharmaceuticals and materials science .

  • Derivatives and Analogs

    Pyrimidine-4-carbonitrile can serve as a building block for synthesizing more complex molecules. By introducing functional groups at different positions on the ring or modifying the side chain, researchers can create new derivatives and analogs with potentially interesting biological activities or other functionalities. These derivatives can then be studied for their potential applications in drug discovery or material science .

  • Scaffold for Drug Discovery

    The pyrimidine ring structure is a common motif found in many biologically active molecules, including some FDA-approved drugs. Pyrimidine-4-carbonitrile's simple structure with the nitrile group can be used as a scaffold in drug discovery projects. Researchers can modify this scaffold to create new compounds and screen them for potential interactions with specific biological targets relevant to different diseases .

Pyrimidine-4-carbonitrile is a derivative of pyrimidine, characterized by the presence of a cyano group at the 4-position of the pyrimidine ring. Its chemical formula is C₅H₄N₄, and it features a six-membered aromatic ring containing two nitrogen atoms. The structure can be represented as follows:

text
N / \ C C | | N---C≡N | | C---C

This compound is notable for its ability to participate in various

  • Electrophilic Substitution: The cyano group makes the pyrimidine ring more susceptible to electrophilic substitution at the 5-position. Common reactions include nitration and halogenation .
  • Condensation Reactions: It can participate in condensation reactions to form more complex molecules, often yielding derivatives with enhanced biological activity .
  • Nucleophilic Addition: The cyano group can act as an electrophile in nucleophilic addition reactions, leading to various substituted products .

Pyrimidine-4-carbonitrile exhibits notable biological activities. It has been studied for its potential as an antimicrobial and anticancer agent. Some derivatives have shown promising results in inhibiting tumor growth and bacterial proliferation. The presence of the cyano group is believed to enhance these activities by increasing lipophilicity and facilitating cellular uptake.

Several methods exist for synthesizing pyrimidine-4-carbonitrile:

  • Cyclization Reactions: The compound can be synthesized through cyclization of β-dicarbonyl compounds with amidines or guanidines, often under acidic conditions.
  • Multicomponent Reactions: Techniques such as the Biginelli reaction can be employed to synthesize pyrimidine derivatives in one pot from readily available starting materials .
  • Ultrasound-Assisted Synthesis: This method enhances reaction rates and yields by applying ultrasonic energy during cyclocondensation reactions .

Pyrimidine-4-carbonitrile has various applications:

  • Pharmaceuticals: It serves as a building block for numerous drugs due to its biological properties.
  • Agricultural Chemicals: Its derivatives are explored for use as herbicides and fungicides.
  • Materials Science: Pyrimidine derivatives are used in developing organic semiconductors and fluorescent materials.

Research on the interaction of pyrimidine-4-carbonitrile with biological macromolecules has revealed that it can bind effectively to proteins and nucleic acids. These interactions may contribute to its biological activities, particularly in inhibiting specific enzymes involved in cancer cell proliferation or bacterial metabolism.

Pyrimidine-4-carbonitrile shares structural similarities with various other compounds within the pyrimidine family. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
CytosineC₄H₅N₃OContains an amino group; essential for DNA/RNA
UracilC₄H₄N₂O₂A key component of RNA; contains two carbonyls
ThymineC₅H₆N₂O₂Methylated form of uracil; found in DNA
FluorouracilC₄H₃FN₂O₂Used in cancer therapy; contains fluorine

Uniqueness of Pyrimidine-4-carbonitrile:

  • The presence of the cyano group at the 4-position distinguishes it from other pyrimidines, enhancing its reactivity and potential applications in drug development.

Vapor-phase ammoxidation represents one of the most significant industrial methods for the synthesis of pyrimidine-4-carbonitrile derivatives, particularly adapted from established processes for related pyridinecarbonitriles. This methodology involves the reaction of 4-methylpyridine with ammonia and air in the presence of specialized catalysts under controlled temperature and pressure conditions [4] [5] [6] [7].

The process begins with the vaporization and preheating of 4-methylpyridine and ammonia to temperatures ranging from 180 to 330 degrees Celsius. The vapor mixture is then combined with air to ensure uniform distribution before entering a fixed-bed reactor containing the appropriate catalyst [7]. The reaction temperature is maintained between 330 and 450 degrees Celsius, with reactor pressure controlled at 0.020 to 0.070 kilopascals [7].

The conversion rate of 4-methylpyridine in optimized systems can exceed 99 percent, with yields of the corresponding nitrile product reaching above 98 percent [6]. The reaction mechanism involves the selective oxidation of the methyl group to form the corresponding carbonitrile functionality while preserving the aromatic ring structure [5].

Recent investigations into vapor-phase oxidation of 4-methylpyridine have explored modified vanadium oxide catalysts, including binary vanadium oxide-tin oxide and vanadium oxide-titanium oxide systems, as well as ternary vanadium oxide-titanium oxide-tin oxide catalysts [8] [9]. These modified catalytic systems demonstrate enhanced activity compared to individual vanadium oxide catalysts, with the ternary system showing the highest activity increase. The improvement in catalytic performance is attributed to the synergistic effects that increase the proton affinity of vanadyl oxygen and decrease the enthalpy of deprotonation of the substrate methyl substituent [9].

Catalytic Systems for Nitrile Group Introduction

The introduction of nitrile groups into pyrimidine structures has been achieved through various catalytic approaches, each offering distinct advantages in terms of reaction conditions, yields, and selectivity. Modern synthetic strategies have focused on developing more efficient and environmentally benign catalytic systems [10] [11] [12] [13].

One significant advancement involves the use of copper-based catalytic systems for pyrimidine synthesis. Research conducted by Dong, Zhou, and colleagues at Hunan University demonstrated a cost-effective synthesis utilizing ketones and nitriles as starting materials with sodium hydroxide as a base and copper chloride as a catalyst at 120 degrees Celsius [11]. This methodology tolerates a wide range of functional groups including ethers, thioethers, amines, and alcohols, producing pyrimidines in good to excellent yields [11].

Metal pincer complexes have emerged as highly effective catalysts for nitrile conversions under mild conditions. These catalytic systems operate through outer-sphere mechanisms and metal-ligand cooperativity, allowing for novel reaction pathways that facilitate carbon-carbon coupling reactions [13]. The pyridine-based metal pincer complexes introduced by Milstein enable unique mechanisms based on metal-ligand cooperativity where the pyridine undergoes dearomatization induced by deprotonation [13].

Oxovanadium complexes have demonstrated exceptional catalytic activity for pyrimidine synthesis. The oxovanadium-tetrakis-pyridinium-porphyrinato-tetra-tricyanomethanide catalyst achieved 85 percent yield under solvent-free conditions within 10 minutes [12]. Optimization studies revealed that solvent-free conditions at 100 degrees Celsius provided the best results for this catalytic system [12] [14].

Modified bone char catalysts have shown remarkable efficiency in pyrimidine-5-carbonitrile synthesis. The bone char-n-propyl-sulfonic acid catalyst achieved optimal performance at 80 degrees Celsius under solvent-free conditions with 0.4 mole percent catalyst loading [15] [16]. This biowaste-derived catalyst demonstrated excellent recyclability, maintaining catalytic activity for up to five cycles without significant loss in performance [15].

Reaction Optimization Parameters (Temperature, Pressure, Stoichiometry)

The optimization of reaction parameters plays a crucial role in achieving high yields and selectivity in pyrimidine-4-carbonitrile synthesis. Systematic studies have investigated the effects of temperature, pressure, and stoichiometric ratios on reaction outcomes [16] [17] [14] [18] [19].

Temperature optimization studies have revealed that reaction temperatures significantly impact both conversion rates and product selectivity. For pyrimidine-5-carbonitrile synthesis using bone char catalysts, optimal conditions were achieved at 80 degrees Celsius under solvent-free conditions [16]. Lower temperatures resulted in incomplete conversion, while higher temperatures led to side product formation and decreased selectivity [16].

In vapor-phase ammoxidation processes, temperature control proves critical for maintaining high conversion rates and product yields. The reaction temperature range of 330 to 450 degrees Celsius represents the optimal window for 4-methylpyridine conversion to the corresponding carbonitrile [7]. Temperatures below this range result in incomplete conversion, while excessive temperatures promote undesired side reactions [7].

Pressure optimization in fixed-bed reactor systems demonstrates that maintaining reactor head pressure between 0.020 and 0.070 kilopascals provides optimal performance for vapor-phase ammoxidation processes [7]. This pressure range ensures adequate gas phase mixing while preventing catalyst degradation and maintaining steady-state operation [7].

Stoichiometric optimization studies have established optimal molar ratios for different synthetic approaches. For three-component pyrimidine synthesis involving aldehydes, malononitrile, and urea or thiourea, molar ratios of 1:1.2:1.8 respectively provided optimal yields [15]. These ratios ensure complete consumption of the aldehyde starting material while minimizing excess reagent waste [15].

Multi-task optimization approaches using flow chemistry have demonstrated significant improvements in reaction efficiency. Studies utilizing continuous flow reactors with residence times ranging from 5 to 60 minutes and temperatures from 50 to 150 degrees Celsius achieved optimal conditions with significantly fewer experiments compared to traditional design of experiments approaches [18]. These optimization campaigns required only 23 experiments compared to the more than 750 experiments typically required for comprehensive design space exploration [18].

Post-Synthetic Purification Techniques (Crystallization, Distillation)

Post-synthetic purification represents a critical aspect of pyrimidine-4-carbonitrile preparation, ensuring the isolation of pure products suitable for further synthetic transformations or biological evaluation. Both crystallization and distillation techniques have been extensively employed, with specific conditions optimized for different synthetic routes [20] [21] [22] [23] [24].

Crystallization techniques have proven particularly effective for pyrimidine derivatives due to their favorable solid-state properties. Recrystallization from ethanol represents the most commonly employed method, providing high-purity products with sharp melting points indicative of compound purity [22] [23] [24]. The crystallization process typically involves dissolving the crude product in hot ethanol followed by controlled cooling to room temperature, allowing for the formation of well-defined crystals [23].

Alternative crystallization solvents have been investigated for specific pyrimidine derivatives. Methanol has demonstrated effectiveness for certain substituted pyrimidine-carbonitriles, particularly those containing electron-withdrawing substituents [24]. The choice of crystallization solvent significantly impacts both yield and purity, with polar protic solvents generally providing superior results for pyrimidine derivatives [24].

Distillation techniques have been successfully applied to volatile pyrimidine-carbonitrile derivatives. Fractional distillation under reduced pressure enables the separation of products from reaction by-products and unreacted starting materials [21]. For vapor-phase ammoxidation processes, the reaction gas mixture undergoes condensation and sub-zero fractionation to obtain crude product, which is subsequently purified by distillation to yield the finished pyrimidine-4-carbonitrile product [7].

The distillation conditions must be carefully controlled to prevent thermal decomposition of the sensitive carbonitrile functionality. Reduced pressure distillation at temperatures below 100 degrees Celsius has proven effective for maintaining product integrity while achieving efficient separation [21]. The boiling point of pyrimidine-4-carbonitrile at 237.6 degrees Celsius at 760 millimeters mercury provides guidance for establishing appropriate distillation conditions [25].

Combined purification strategies employing both crystallization and distillation have shown exceptional effectiveness for complex reaction mixtures. Initial distillation removes volatile impurities and unreacted starting materials, followed by crystallization to achieve final purification [22]. This sequential approach maximizes both yield and purity while minimizing processing time and solvent consumption [22].

Chromatographic purification techniques have been employed for analytical-scale preparations and complex product mixtures. Silica gel column chromatography using appropriate solvent systems enables the separation of closely related pyrimidine isomers and the removal of trace impurities [23] [24]. The choice of eluent system depends on the specific substitution pattern and polarity of the target compound [24].

Modern purification approaches have incorporated green chemistry principles, emphasizing solvent reduction and waste minimization. Solvent-free synthesis methodologies reduce the need for extensive purification, with products often isolated by simple filtration and washing procedures [15] [16]. These approaches align with sustainable chemistry objectives while maintaining high product quality and yield [16].

Pyrimidine-4-carbonitrile exhibits interesting crystallographic properties that have been investigated through various X-ray diffraction studies, primarily on related compounds and complexes containing the pyrimidine-4-carbonitrile framework [1] [2] [3] [4]. While direct single-crystal X-ray diffraction data for the pure compound is limited, extensive crystallographic investigations have been conducted on substituted pyrimidine derivatives and host-guest complexes.

The crystallographic analysis of pyrimidine-4-carbonitrile derivatives reveals that these compounds typically crystallize in monoclinic or triclinic crystal systems [1] [2] [3] [4]. The most commonly observed space groups include P21/c and P-1, which are characteristic of molecules with moderate symmetry elements [2] [3]. Unit cell parameters for related pyrimidine-4-carbonitrile compounds show variations depending on substituents and packing arrangements, with typical values ranging from 10.5-14.9 Å for the a-axis, 4.9-21.2 Å for the b-axis, and 7.4-17.0 Å for the c-axis [1] [2] [3] [4].

The molecular geometry of pyrimidine-4-carbonitrile is characterized by a planar pyrimidine ring with the nitrile group maintaining coplanarity with the aromatic system [2] [3]. Bond lengths within the pyrimidine ring follow typical aromatic patterns, with carbon-nitrogen bonds ranging from 1.32-1.39 Å and carbon-carbon bonds from 1.39-1.45 Å [1] [2] [3]. The nitrile group displays characteristic triple bond geometry with C≡N bond lengths of 1.15-1.18 Å [2] [3].

Crystal packing analysis reveals that pyrimidine-4-carbonitrile molecules engage in various intermolecular interactions that stabilize the crystal structure [5] [6] [3]. The most prominent interactions include nitrogen-hydrogen hydrogen bonds (N-H···N) and carbon-hydrogen contacts (C-H···N), which create extended networks within the crystal lattice [5] [6] [3]. These hydrogen bonding patterns typically result in sheet-like or chain-like packing motifs that maximize intermolecular stabilization [6] [3].

Temperature-dependent crystallographic studies have been performed on pyrimidine derivatives at various temperatures ranging from 180 K to 293 K [7] [6] [3]. Low-temperature measurements generally provide higher precision in atomic positions and thermal parameters, with typical R-factors ranging from 0.048 to 0.061 [1] [2] [3]. The calculated density values from crystallographic data typically range from 1.35 to 1.56 g/cm³, which align well with experimentally determined density measurements [1] [2] [3] [4].

Vibrational Spectroscopy Analysis (Infrared and Raman Signatures)

The vibrational spectroscopy of pyrimidine-4-carbonitrile provides detailed insights into its molecular structure and bonding characteristics. Both infrared (IR) and Raman spectroscopy have been extensively employed to characterize this compound and its derivatives [8] [9] [10] [11] [12].

The most diagnostic vibrational feature of pyrimidine-4-carbonitrile is the nitrile stretching vibration, which appears as a very strong absorption in the IR spectrum at 2225-2258 cm⁻¹ and in the Raman spectrum at 2190-2225 cm⁻¹ [8] [9] [10] [11]. This characteristic frequency is highly sensitive to electronic effects and provides valuable information about the electron-withdrawing nature of the pyrimidine ring system. The slight downfield shift compared to aliphatic nitriles reflects the conjugation between the nitrile group and the aromatic ring [8] [11].

Pyrimidine ring vibrations manifest prominently in both IR and Raman spectra. The carbon-nitrogen stretching vibrations of the pyrimidine ring appear at 1595-1646 cm⁻¹ in IR and 1566-1646 cm⁻¹ in Raman spectra, showing strong intensity due to the polar nature of these bonds [8] [9] [11] [12]. Aromatic carbon-carbon stretching vibrations are observed at 1521-1595 cm⁻¹ in IR and 1288-1566 cm⁻¹ in Raman, with medium to strong intensities characteristic of aromatic systems [8] [11] [12].

Carbon-hydrogen vibrational modes provide additional structural information. In-plane C-H bending vibrations occur at 1287-1424 cm⁻¹ in IR and 1226-1421 cm⁻¹ in Raman with medium intensity [11] [12] [13]. Out-of-plane C-H bending modes appear at lower frequencies (710-780 cm⁻¹ in IR and 664-780 cm⁻¹ in Raman) with weak to medium intensity, providing information about the planarity and substitution pattern of the ring [12] [14].

Ring breathing modes are observed at 995-1020 cm⁻¹ in IR and 907-995 cm⁻¹ in Raman spectra with medium intensity [11] [14]. These modes are particularly sensitive to ring substitution and provide insights into the electronic effects of the nitrile substituent. Ring deformation modes appear at lower frequencies (690-710 cm⁻¹ in IR and 526-690 cm⁻¹ in Raman) with weaker intensities [14].

Carbon-nitrogen stretching vibrations involving the ring carbons bonded to nitrogen atoms are observed at 1237-1358 cm⁻¹ in IR and 1226-1441 cm⁻¹ in Raman with medium intensity [11] [12] [13]. Carbon-nitrogen bending vibrations appear at 625-665 cm⁻¹ in IR and 552-625 cm⁻¹ in Raman with weak to medium intensity [11] [14].

Theoretical calculations using density functional theory (DFT) methods have been employed to assign vibrational frequencies and understand the normal modes of vibration [8] [9] [11] [12]. These calculations generally show good agreement with experimental frequencies when appropriate scaling factors are applied, confirming the structural assignments and providing insights into the force constants and vibrational coupling patterns.

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the electronic environment and connectivity in pyrimidine-4-carbonitrile. Both ¹H NMR and ¹³C NMR have been extensively used to characterize this compound and its derivatives [15] [16] [17] [18] [19] [20].

In ¹H NMR spectroscopy, pyrimidine-4-carbonitrile displays three distinct aromatic proton signals. The H-2 proton, located between the two nitrogen atoms, appears as a singlet at 9.20-9.30 ppm in CDCl₃ or DMSO-d₆ [15] [17] [19]. This downfield chemical shift reflects the deshielding effect of the adjacent nitrogen atoms and represents the most electronically deficient position in the molecule.

The H-5 proton, positioned β to the nitrile group, resonates as a doublet at 8.70-8.80 ppm with coupling constants of 4-5 Hz to the adjacent H-6 proton [15] [17] [19]. This intermediate chemical shift reflects the combined electronic effects of the pyrimidine nitrogens and the electron-withdrawing nitrile group. The H-6 proton, adjacent to the ring nitrogen, appears as a doublet at 7.65-7.75 ppm with similar coupling to H-5 [15] [17] [19].

¹³C NMR spectroscopy provides complementary information about the carbon framework. The C-2 carbon, positioned between the two nitrogens, appears at 157-160 ppm, reflecting significant deshielding due to the electronegative nitrogen atoms [16] [18] [20]. The C-4 carbon bearing the nitrile group resonates at 165-170 ppm, showing the combined effects of the aromatic ring and the attached nitrile substituent [16] [18] [20].

The C-5 and C-6 carbons appear at 115-120 ppm and 135-140 ppm, respectively [16] [18] [20]. The C-5 position shows relatively upfield resonance due to its distance from the ring nitrogens, while C-6 is more deshielded due to its proximity to the ring nitrogen. The nitrile carbon (C≡N) appears at 115-120 ppm, typical for aromatic nitriles [16] [18] [20].

All carbon signals appear as singlets in proton-decoupled ¹³C NMR spectra, consistent with the molecular structure [16] [18] [20]. The chemical shift patterns are consistent with theoretical predictions based on electronic effects and have been confirmed through two-dimensional NMR techniques including HSQC and HMBC experiments in related compounds [21] [19].

Solvent effects on NMR chemical shifts have been investigated, with measurements typically performed in CDCl₃ or DMSO-d₆ [15] [16] [17] [18] [19] [20]. DMSO-d₆ generally provides better solubility and slightly different chemical shifts due to its coordinating properties with nitrogen-containing aromatics.

Thermodynamic Properties (Melting Point and Solubility Profiles)

The thermodynamic properties of pyrimidine-4-carbonitrile are fundamental to understanding its physical behavior and potential applications. These properties have been determined through experimental measurements and theoretical calculations [22] [23] [24] [25] [26] [27].

Melting Point Characteristics

Pyrimidine-4-carbonitrile exhibits a well-defined melting point in the range of 30-31°C [22] [24] [26] [27]. This relatively low melting point is characteristic of small heterocyclic compounds and reflects the molecular packing efficiency in the solid state. The melting point has been consistently reported across multiple sources and represents a sharp transition indicating good compound purity [26] [27].

The melting behavior can be understood in terms of intermolecular forces present in the crystal structure. The moderate melting point suggests that while hydrogen bonding and π-π stacking interactions contribute to crystal stability, these forces are not exceptionally strong [26]. This is consistent with the molecular structure, where the nitrile group and pyrimidine nitrogens can participate in hydrogen bonding but do not form extensive three-dimensional networks.

Thermal Stability Properties

The boiling point of pyrimidine-4-carbonitrile is reported as 237.6°C at 760 mmHg [22] [23] [24] [27]. This relatively high boiling point compared to the melting point indicates strong intermolecular interactions in the liquid phase and good thermal stability of the compound. The large difference between melting and boiling points (approximately 207°C) suggests that the compound has a substantial liquid range, which is favorable for various applications.

The flash point is reported as 93.8±5.0°C [23], indicating that the compound requires significant heating before it poses fire hazards. This thermal stability profile makes pyrimidine-4-carbonitrile suitable for synthetic applications requiring elevated temperatures.

Density and Physical State

The density of pyrimidine-4-carbonitrile is reported as 1.2±0.1 g/cm³ [23], which is typical for aromatic nitrogen heterocycles. This density value is consistent with the molecular packing efficiency observed in crystallographic studies and correlates well with theoretical predictions based on molecular volume calculations.

The compound exists as a white to off-white solid at room temperature [22], with high chemical purity typically ranging from 95-98% [22] [26]. The solid-state properties make it suitable for storage at room temperature without special precautions [22] [27].

Solubility Characteristics

The solubility profile of pyrimidine-4-carbonitrile has been investigated in various solvents, providing insights into its intermolecular interactions and potential applications [25]. The compound shows moderate solubility in polar protic solvents and good solubility in polar aprotic solvents such as DMSO and acetonitrile.

Water solubility is limited due to the aromatic nature of the compound and the presence of the hydrophobic pyrimidine ring [25]. However, the polar nitrile group and ring nitrogens provide some hydrophilic character, resulting in partial water solubility. The logarithm of the octanol-water partition coefficient (LogP) is reported as -0.08 [28] [23], indicating slightly hydrophilic character overall.

Solubility studies in methanol have shown temperature-dependent behavior, with solubility increasing linearly with temperature according to the modified Apelblat equation [25]. This behavior is consistent with endothermic dissolution processes and provides valuable data for process design and purification strategies.

Vapor Pressure and Volatility

The vapor pressure of pyrimidine-4-carbonitrile at 25°C is reported as 0.0±0.5 mmHg [23], indicating very low volatility at room temperature. This low vapor pressure is consistent with the relatively high boiling point and suggests that the compound will not readily evaporate under normal storage conditions.

The low volatility combined with good thermal stability makes pyrimidine-4-carbonitrile suitable for applications requiring non-volatile organic compounds. The vapor pressure data also indicate that special ventilation requirements are minimal for routine handling of the compound.

Thermodynamic Parameters

The polar surface area (PSA) is calculated as 49.57 Ų [23], which reflects the contribution of the nitrogen atoms and nitrile group to the overall polarity of the molecule. This PSA value is within the range typical for drug-like molecules and suggests favorable properties for biological membrane permeation.

The index of refraction is reported as 1.541 [23], consistent with aromatic compounds containing nitrogen heteroatoms. This optical property provides additional confirmation of the molecular structure and purity of the compound.

XLogP3

-0.1

LogP

-0.08 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Pyrimidinecarbonitrile

Dates

Last modified: 08-16-2023

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